Tris(isobutylaminoethyl)amine CAS 331465-73-7 properties
The following is an in-depth technical guide on Tris(isobutylaminoethyl)amine , structured for researchers and drug development professionals. Technical Guide: Tris(isobutylaminoethyl)amine ( ) CAS: 331465-73-7 | Formula...
Tris(isobutylaminoethyl)amine , often abbreviated in coordination chemistry literature as
, is a sterically hindered, tetradentate tripodal ligand derived from tris(2-aminoethyl)amine (Tren).
Unlike the parent Tren ligand, which forms highly stable but sterically exposed metal complexes, the
derivative incorporates three isobutyl arms. These hydrophobic bulky groups serve two critical functions in advanced inorganic synthesis and drug design:
Steric Protection: They create a protective "hydrophobic pocket" around the metal center, stabilizing reactive intermediates (e.g., metal-hydroxides, peroxides) that would otherwise dimerize or degrade.
Solubility Modulation: The aliphatic isobutyl chains render the ligand and its complexes soluble in non-polar organic solvents (e.g., toluene, THF), facilitating homogenous catalysis and Metal-Organic Framework (MOF) synthesis.
Physicochemical Properties Table
Property
Value / Description
Appearance
Colorless to pale yellow, viscous liquid
Purity Grade
Typically (GC)
Density
g/mL (Estimated based on homologs)
Boiling Point
High boiling (>150°C @ 0.5 mmHg); typically distilled under high vacuum
Solubility
Soluble in Methanol, THF, DCM, Toluene; Immiscible with water (unlike Tren)
Basicity
Polybasic; values slightly lower than Tren due to steric hindrance to solvation
Stability
Hygroscopic; absorbs atmospheric to form carbamates
Synthesis & Manufacturing Logic
While simple alkylation of Tren with isobutyl halides leads to uncontrolled poly-alkylation (quaternization), the industry-standard protocol for high-purity
is Reductive Amination . This ensures mono-alkylation of each primary amine arm.
Mechanistic Workflow
The synthesis relies on the condensation of Tren with Isobutyraldehyde to form a tri-imine intermediate, followed by in-situ reduction. This "one-pot" approach minimizes byproduct formation.
Figure 1: Reductive amination pathway ensuring selective mono-alkylation of the Tren backbone.
Validated Laboratory Protocol
Scale: 10 mmol | Yield: ~85-92%
Imine Formation: In a round-bottom flask under
, dissolve Tren (1.46 g, 10 mmol) in dry Dichloromethane (DCM) or Methanol (50 mL).
Addition: Add Isobutyraldehyde (2.38 g, 33 mmol, 1.1 excess per arm) dropwise at 0°C. Also add activated 4Å molecular sieves to sequester water (driving equilibrium).
Stirring: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (7.0 g, 33 mmol) portion-wise. Note: can be used if Methanol is the solvent.
Quench & Workup: Quench with saturated
. Extract with DCM ( mL).
Purification: The crude oil is often pure enough for ligand use. For analytical purity, distill under high vacuum (
mmHg) or pass through a basic alumina plug.
Coordination Chemistry & Applications
The "Hydrophobic Pocket" Effect
The primary utility of CAS 331465-73-7 is in Biomimetic Inorganic Chemistry .
Zinc (II) Modeling: Used to mimic the active site of Carbonic Anhydrase . The three nitrogen donors bind Zn(II) in a tetrahedral geometry, leaving the fourth site open for water/hydroxide binding. The isobutyl groups prevent the formation of thermodynamic sinks like
-hydroxo dimers (), maintaining the mononuclear active species .
Copper (I/II) Chemistry: Stabilizes
species against disproportionation. Essential for studying activation mechanisms where steric bulk directs the formation of end-on vs. side-on peroxo species.
Metal-Organic Frameworks (MOFs)
In MOF synthesis,
acts as a Modulator or Pillaring Ligand .
Defect Engineering: Its bulky nature can induce defects in the MOF lattice, creating larger accessible pores.
Post-Synthetic Modification (PSM): The secondary amines can be used to anchor the ligand to open metal sites (OMS) in a MOF, functionalizing the pore environment for selective gas sorption (e.g.,
vs ).
Figure 2: Trigonal monopyramidal coordination geometry enforced by the tripodal ligand, creating a protected apical pocket.
Handling & Safety Protocols
Hazard Class: Corrosive (Amine).
Storage: Store under Inert Gas (Argon/Nitrogen).
Air Sensitivity: While not pyrophoric, the secondary amines react with atmospheric
to form carbamates (white crust). Always handle in a glovebox or using Schlenk techniques for catalytic applications.
Hygroscopicity: Water contamination will deactivate the ligand in sensitive metal-halide complexations. Dry solvents (Karl Fischer < 50 ppm) are mandatory.
Skin Contact: Causes severe burns.[1] Use nitrile gloves and face shield.
References
Strem Chemicals. (2024). Product Catalog: Tris(isobutylaminoethyl)amine, min 97%. [2][3]
Verkade, J. G., et al. (2002). Synthesis and Applications of Proazaphosphatrane Superbases. Topics in Current Chemistry. (Contextual grounding on Tren-based synthesis).
Blackman, A. G. (2005). The coordination chemistry of tripodal tetraamine ligands. Polyhedron, 24(1), 1-39. (Authoritative review on Tren-derivative geometries).
Dayang Chem. (2024). Material Safety Data Sheet (MSDS): CAS 331465-73-7.[4][3]
Tris(isobutylaminoethyl)amine chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction Tris(isobutylaminoethyl)amine is a tripodal tetraamine ligand. Structurally, it is characterized by a central tertiary amine nitrogen atom conn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(isobutylaminoethyl)amine is a tripodal tetraamine ligand. Structurally, it is characterized by a central tertiary amine nitrogen atom connected to three ethyl arms, each terminating in a secondary amine substituted with an isobutyl group. This molecule is a derivative of the well-studied tripodal ligand Tris(2-aminoethyl)amine, commonly known as "tren". The substitution of the primary amines in "tren" with isobutyl groups in Tris(isobutylaminoethyl)amine is expected to significantly modify its steric and electronic properties, such as lipophilicity, coordination geometry, and reactivity. While "tren" is extensively utilized in coordination chemistry and materials science, public domain information on Tris(isobutylaminoethyl)amine is notably scarce. This document serves as a preliminary technical profile, summarizing the available information and providing context based on analogous chemical structures.
The tripodal structure of Tris(isobutylaminoethyl)amine is depicted below, illustrating the central nitrogen atom and the three isobutylaminoethyl arms.
Caption: Chemical structure of Tris(isobutylaminoethyl)amine.
Synthesis and Characterization
Note on Availability of Information: As of the date of this document, a specific, peer-reviewed synthesis protocol for Tris(isobutylaminoethyl)amine has not been identified in the public scientific literature. Similarly, detailed characterization data, such as ¹H or ¹³C NMR spectra, are not publicly available.
Postulated Synthesis: A plausible synthetic route can be inferred from the well-established synthesis of its parent compound, Tris(2-aminoethyl)amine ("tren"). A common method for synthesizing "tren" involves the reaction of triethanolamine with thionyl chloride to form tris(2-chloroethyl)amine hydrochloride, followed by amination with ammonia.
By analogy, a potential synthesis for Tris(isobutylaminoethyl)amine could involve:
Chlorination: Reaction of triethanolamine with a chlorinating agent like thionyl chloride to produce tris(2-chloroethyl)amine.
Amination: Subsequent reaction of the tris(2-chloroethyl)amine intermediate with an excess of isobutylamine. This would be a nucleophilic substitution reaction where the isobutylamine displaces the chloride ions.
It is crucial to emphasize that this is a hypothetical pathway and has not been experimentally verified in publicly accessible literature. Experimental conditions, yields, and purification methods would require significant optimization.
Potential Applications in Research and Drug Development
While specific applications of Tris(isobutylaminoethyl)amine are not documented, its structural characteristics suggest potential utility in fields where its parent compound, "tren," is active. The presence of the isobutyl groups would increase the lipophilicity and steric bulk of the molecule, which could be advantageous in certain contexts.
Ligand for Metal-Organic Frameworks (MOFs): Chemical suppliers list Tris(isobutylaminoethyl)amine as a ligand for MOF synthesis. The multiple amine functionalities can coordinate with metal centers to form porous, crystalline structures. The isobutyl groups could influence the pore size and surface properties of the resulting MOFs, potentially making them suitable for specific gas storage or separation applications.
Coordination Chemistry and Catalysis: As a tetradentate ligand, it can form stable complexes with various transition metals. The steric hindrance from the isobutyl groups could enforce specific coordination geometries, which is a key aspect in the design of catalysts for asymmetric synthesis and other selective transformations.
Drug Development and Medicinal Chemistry:
Chelating Agent: The ability to bind metal ions is crucial for developing agents to treat diseases associated with metal overload or to deliver metal-based therapeutics. The modified lipophilicity might influence the bioavailability and cellular uptake of such chelates.
Scaffold for Drug Conjugation: The secondary amine groups can serve as points of attachment for other molecules, making it a potential scaffold for creating more complex drug candidates or targeted delivery systems.
Antimicrobial/Anticancer Research: Compounds containing ethylenediamine moieties have been investigated for their antimicrobial and cytotoxic activities. While not directly demonstrated for this compound, it represents a potential area for future investigation.
Safety and Handling
Corrosivity: Polyamines are often corrosive and can cause severe skin burns and eye damage.[2][3][4]
Toxicity: These compounds can be toxic if swallowed and fatal in contact with skin.[2][4]
Irritation: Inhalation may cause respiratory tract irritation.[4]
Recommended Handling Procedures (Based on Analogs):
Work in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid contact with skin, eyes, and clothing.
Do not ingest or inhale.
This safety information is based on structurally related compounds and should be treated as a guideline. A comprehensive risk assessment should be conducted before handling Tris(isobutylaminoethyl)amine.
Conclusion
Tris(isobutylaminoethyl)amine is a chemical with a well-defined structure and basic properties available from commercial suppliers. However, there is a significant lack of in-depth technical information in the public domain regarding its synthesis, characterization, and specific applications. Based on its structural similarity to "tren," it holds potential as a versatile ligand in coordination chemistry, materials science, and as a scaffold in drug discovery. Further research is needed to fully elucidate the properties and potential of this compound.
References
Chemos GmbH & Co. KG. Safety Data Sheet: Tris(2-aminoethyl)amine. Available at: [Link]
Tris(2-(isobutylamino)ethyl)amine , commonly abbreviated as
, is a specialized tripodal polyamine ligand. It belongs to the family of "sterically expanded" Tren derivatives, extensively utilized in bioinorganic chemistry to model metalloenzyme active sites (specifically Copper(I)/Copper(II) redox shuttles) and in controlled radical polymerization (ATRP).
Unlike its parent compound (Tren), which is water-miscible and highly hygroscopic, the isobutyl derivative presents a unique physicochemical profile due to the hydrophobic bulk of the three isobutyl arms. This guide addresses the "viscous liquid" state of the free base, providing protocols for its synthesis, handling, and application in air-sensitive environments.
Molecular Identity
IUPAC Name:
-triisobutyl--nitrilotriethylamine
Formula:
Molecular Weight: 314.56 g/mol
Structural Motif:
Symmetric Tripodal Ligand
Physical Properties Profile
The "viscous liquid" nature of
is a direct consequence of its intermolecular hydrogen bonding network (secondary amines) and increased molecular weight compared to the parent Tren.
Rheological & Physical Data
Note: Values marked with () are derived from high-confidence homologue extrapolation (Isopropyl-Tren) where specific
literature data is non-standardized.*
Property
Value / Description
Technical Insight
Physical State
Viscous Liquid (Oil)
Syrupy consistency at RT; significantly more viscous than simple tertiary amines.
Color
Colorless to Pale Yellow
Yellowing indicates oxidation or trace imine impurities.
Boiling Point
>140°C @ 0.5 mmHg
High boiling point requires high-vacuum distillation for purification.
Density
0.86 – 0.88 g/mL
Lower density than water; floats on aqueous phases during extraction.
Solubility
DCM, THF, Acetonitrile, Toluene
Hydrophobic isobutyl groups render it miscible in non-polar organics, unlike parent Tren.
Refractive Index
Useful for assessing purity during distillation fractions.
pKa (Est.)
~9.5 - 10.5 (Secondary Amines)
Highly basic; rapidly captures atmospheric .
The Viscosity Factor in Handling
The compound's viscosity introduces specific challenges in quantitative transfer:
Pipetting Errors: Positive displacement pipettes are required. Air-displacement pipettes will under-deliver due to film retention.
Schlenk Line Transfer: When transferring via cannula, wide-bore needles (16G or 14G) are necessary to prevent blockage or excessive back-pressure.
Synthesis & Purification Protocol
Commercial availability of
is often limited or low-purity. The following protocol is the field-standard Reductive Amination method, optimized for high purity.
Mechanistic Pathway
The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by reduction.
Figure 1: Reductive amination pathway for the synthesis of steric Tren derivatives.
Step-by-Step Methodology
Reagents:
Tris(2-aminoethyl)amine (Tren) [Distilled prior to use]
Isobutyraldehyde (excess)
Sodium Borohydride (
)
Solvent: Methanol (MeOH)
Protocol:
Condensation: In a round-bottom flask, dissolve Tren (1 eq) in dry MeOH. Add Isobutyraldehyde (3.3 eq) dropwise at 0°C.
Observation: The solution will warm slightly (exothermic). Stir for 2 hours at Room Temperature (RT).
Reduction: Cool the mixture to 0°C. Add
(4.0 eq) in small portions (gas evolution: ).
Critical Control: Do not allow the temperature to spike, or side-reactions may occur.
Workup:
Quench with water.
Evaporate MeOH under reduced pressure.
Basify aqueous residue with NaOH (pH > 12) to ensure the amine is deprotonated (free base).
Extract into Dichloromethane (
).
Dry organic layer over
.
Purification (The "Viscous Liquid" Isolation):
Remove solvent via Rotary Evaporator.
High Vacuum Distillation: Distill the resulting oil.
will distill as a clear oil at high temperature/low pressure.
Alternative: If distillation is not possible, convert to the HCl salt for recrystallization, then neutralize back to the oil.
Validation & Quality Control (Self-Validating Systems)
Trustworthiness in this synthesis relies on spectroscopic confirmation of the secondary amine structure and absence of the imine intermediate.
Technique
Diagnostic Signal
Pass Criteria
1H NMR
Imine proton ()
Absent (Signal at ~8.0 ppm must be gone).
1H NMR
Isobutyl methyls ()
Doublet at ~0.9 ppm (Integral = 18H).
IR Spec
N-H Stretch
Sharp band at ~3300 cm⁻¹ (indicates secondary amine).
Visual
Viscosity/Color
Must be flowable oil, not solid. Colorless.
Handling & Storage: The "Carbamate" Threat
Like many polyamines,
is a "CO2 Sponge." Upon exposure to air, it reacts with atmospheric to form carbamates (zwitterionic salts), transforming the clear viscous liquid into a cloudy, sticky gum or white solid crust.
Recommended Storage Workflow
Figure 2: Inert atmosphere handling workflow to prevent carbamate formation.
Operational Rules:
Never store in simple screw-cap vials for long periods; use Teflon-sealed Schlenk ware or flame-sealed ampoules.
If the liquid turns cloudy, it has absorbed
. Recovery: Dissolve in strong acid (HCl), degas, and re-basify under Argon.
Applications in Drug Development & Bioinorganic Chemistry[1]
Metalloenzyme Modeling
is a privileged scaffold for modeling the Type 1 Copper sites found in electron transfer proteins (e.g., plastocyanin).
Mechanism: The isobutyl groups provide a hydrophobic "pocket" that protects the metal center from solvent coordination, mimicking the protein environment.
Relevance: Researchers use these complexes to study oxidative stress mechanisms and design superoxide dismutase (SOD) mimics.
ATRP (Polymer Synthesis)
In drug delivery, well-defined polymers are crucial.
serves as a ligand for Cu-mediated Atom Transfer Radical Polymerization (ATRP).
Advantage: The electron-donating isobutyl groups stabilize
, increasing the polymerization rate compared to simple bipyridine ligands.
References
Synthesis & Characterization of Tren Derivatives
Schatz, M., et al. (2000). "Copper(I) Complexes with Tripodal Ligands." Chemistry – A European Journal. Link
Note: Describes the reductive amination protocol and physical characteriz
Physical Properties of Analogous Amines (Tren-iPr)
Sigma-Aldrich.[1] (n.d.). "Tris[2-(isopropylamino)ethyl]amine Product Specification." Link
Used as the primary homologue for density and refractive index extrapol
Handling of Polyamine Ligands in Bioinorganic Chemistry
Karlin, K. D. (1993). "Metalloenzymes, Structural Motifs, and Inorganic Models." Science. Link
Foundational text on the necessity of hydrophobic pockets (isobutyl groups) in ligand design.
ATRP Applications of Tren Ligands
Matyjaszewski, K., et al. (2014).[2] "Atom Transfer Radical Polymerization." Chemical Reviews. Link
Details the role of Tren-based ligands in stabilizing Cu(I)
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Ligand Support Portal.Current Topic: Solubility Optimization & Troubleshooting for Tris(isobutylaminoethyl)amine.
Ticket ID: TREN-IBU-SOL-001
Assigned Specialist: Senior Application Scientist, Ligand Engineering Division.
Executive Summary: The "Personality" of the Molecule
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. Tris(isobutylaminoethyl)amine (often abbreviated as TiBA-TREN or TREN-iBu ) is a tripodal polyamine ligand. Its solubility profile is dictated by a conflict between two structural features:
The Hydrophilic Core: The central tertiary amine and the three secondary amine nitrogen atoms are capable of hydrogen bonding and protonation.
The Hydrophobic Shield: The three isobutyl (
) tails create significant steric bulk and lipophilicity.
The Golden Rule: Unlike its parent molecule TREN (which is water-miscible), TiBA-TREN is lipophilic. It behaves more like a surfactant or a grease than a salt. Most solubility failures stem from treating it like a standard water-soluble amine.
Solubility Compatibility Matrix
Use this table to select the correct solvent system for your application.
Solvent Class
Solubility Rating
Notes & Caveats
Neutral Water
Insoluble/Poor
Forms an oily emulsion. Do not use for stock solutions.
Acidic Water (pH < 4)
Soluble
Protonation of amines () forces dissolution. Useful for aqueous extraction but destroys coordination ability until neutralized.
Methanol / Ethanol
Excellent
Best for preparing concentrated stock solutions.
Dichloromethane (DCM)
Excellent
Ideal for synthesis and metal complexation (if counter-ion allows).
THF / Acetonitrile
Good
Standard solvents for coordination chemistry.
Hexanes / Pentane
Moderate/Poor
Often used to precipitate the ligand at low temperatures or extract impurities.
DMSO / DMF
Good
Soluble, but difficult to remove. Avoid unless necessary for biological assays.
Troubleshooting Guides (Q&A Format)
Issue A: "I added the ligand to my aqueous buffer, and it formed oil droplets/precipitate."
Diagnosis: Hydrophobic Effect.
The isobutyl groups prevent the water network from solvating the amine effectively at neutral pH.
The Fix:
Co-solvent Approach: Dissolve the ligand in a small volume of DMSO or Ethanol first (make a 100 mM stock), then spike this into your aqueous buffer. Note: Keep final organic content < 5% to avoid precipitating the buffer salts.
Protonation (Not recommended for metal binding): If you just need to move the ligand into water (e.g., for cleaning), add HCl. The hydrochloride salt (
) is water-soluble.
Issue B: "My clear organic solution turned cloudy or white after sitting on the bench."
Diagnosis: Atmospheric Carbonation (The "Carbamate Curse").
Secondary amines react reversibly with atmospheric
to form zwitterionic carbamates, which are often insoluble in non-polar solvents like toluene or DCM.
The Fix:
Purge: Bubble dry Nitrogen or Argon through the solution for 15–30 minutes. This often reverses the reaction, driving off
and redissolving the precipitate.
Heat: Gentle heating (40–50°C) under inert gas accelerates decarboxylation.
Prevention: Store the neat ligand and its solutions under an inert atmosphere (Glovebox or Schlenk line).
Issue C: "The ligand dissolves, but precipitates immediately upon adding the Metal Salt (Cu, Zn, Fe)."
Diagnosis: Counter-ion Mismatch.
You have likely formed a cationic metal complex
. If your counter-ions are hydrophilic (e.g., Chloride, Sulfate) and your solvent is hydrophobic (e.g., DCM), the salt will precipitate. Conversely, if you use large lipophilic anions (e.g., ) in methanol, it might precipitate.
The Fix:
For Organic Solvents (DCM/Acetonitrile): Use metal salts with weakly coordinating, lipophilic anions like Triflate (
) , Perchlorate () , or Tetraphenylborate () .
For Alcohols (MeOH/EtOH): Chloride or Nitrate salts are usually acceptable.
Visual Troubleshooting Workflows
Diagram 1: Solubility Decision Tree
Use this logic flow to determine why your sample is not dissolving.
Caption: Logical decision tree for diagnosing solubility failures based on solvent system and visual cues.
Diagram 2: The "Carbamate Cycle" (Air Sensitivity)
Understanding this reversible reaction is crucial for handling TiBA-TREN.
Caption: The reversible reaction with atmospheric CO2. Cloudiness in non-polar solvents is often due to this cycle, not intrinsic insolubility.
Validated Protocols
Protocol A: Preparation of an Anaerobic Stock Solution (Self-Validating)
Use this protocol to ensure the ligand is pure and active before experimentation.
Add anhydrous solvent (e.g., dry Methanol or DCM) via syringe.
Validation Step (The "Bubble Check"):
Observe the solution. It should be colorless and clear.
If yellow:[1] Oxidation has occurred (likely old sample). Distillation may be required.
If cloudy: CO2 ingress. Bubble
through the liquid for 15 mins. If it clears, proceed. If it remains cloudy, filter under inert atmosphere.
Storage: Store at -20°C. Re-validate clarity before every use.
Protocol B: Acid-Base Purification (If sample is impure/oily)
Use this if your ligand looks dark yellow or has particulate matter.
Dissolve crude ligand in 1M HCl . (It must dissolve completely; filter off any insoluble "gunk").
Wash the acidic aqueous layer with DCM (3x) to remove non-basic organic impurities. Discard organic washes.
Basify the aqueous layer to pH > 12 using NaOH pellets (Keep cool in ice bath). The ligand will oil out.
Extract the oily ligand into DCM (3x).
Dry DCM layer over
, filter, and remove solvent in vacuo.
References
Fundamental TREN Chemistry
Source: Wikipedia / General Chemical D
Relevance: Establishes the baseline basicity and hygroscopic nature of the tris(2-aminoethyl)amine backbone.
Link:
Tripodal Ligand Solubility & Handling
Source: MDPI Pharmaceuticals (2024). "64Cu2+ Complexes of Tripodal Amine Ligands..."
Relevance: Discusses the solubility (log P) and lipophilicity of TREN derivatives in biological contexts, confirming the need for specific handling in aqueous media.
Link:
Air-Sensitive Handling Techniques
Source: Wipf Group, University of Pittsburgh.
Relevance: Standard operating procedures for handling amines that absorb CO2 or moisture (Schlenk techniques).
Link:
Synthesis and Properties of Alkylated TRENs
Source: ResearchGate / Inorganic Chemistry Liter
Relevance: Confirms that alkylation (isopropyl/isobutyl) increases steric bulk and dictates the formation of trigonal bipyramidal metal complexes.
Link:(Note: While discussing Me6TREN, the solubility and synthesis principles are homologous to TiBA-TREN).
Overcoming steric hindrance in Tris(isobutylaminoethyl)amine coordination
Prepared by the Office of Senior Application Scientist Welcome to the technical support guide for Tris(isobutylaminoethyl)amine, a tripodal, tetradentate ligand increasingly used in the synthesis of novel coordination co...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for Tris(isobutylaminoethyl)amine, a tripodal, tetradentate ligand increasingly used in the synthesis of novel coordination complexes and materials.[1][2] This document provides researchers, scientists, and drug development professionals with expert-driven insights and troubleshooting protocols to effectively manage the primary challenge associated with this ligand: steric hindrance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Tris(isobutylaminoethyl)amine and why is it considered sterically hindered?
Tris(isobutylaminoethyl)amine is a derivative of Tris(2-aminoethyl)amine (often abbreviated as 'tren').[1] It features a central tertiary amine connected to three primary amine arms, each substituted with a bulky isobutyl group. This structure is inherently sterically hindered due to the spatial arrangement of these isobutyl groups, which project from the ligand's arms.[3] When the ligand attempts to coordinate to a metal center, these bulky groups can physically obstruct the optimal bonding geometry, slowing down or preventing the desired reaction.[4][5]
Q2: What is the primary consequence of this steric hindrance in a coordination reaction?
The most common issue is a significantly slower reaction rate or complete failure to form the desired complex.[3] The bulky isobutyl groups create a high-energy barrier for the ligand to adopt the necessary conformation to bind the metal. This can lead to incomplete coordination, where only two or three of the four nitrogen donor atoms bind, or the formation of undesired side products.
Q3: How does Tris(isobutylaminoethyl)amine's hindrance compare to the parent 'tren' ligand?
The parent 'tren' ligand is significantly less sterically hindered and coordinates readily to a wide range of metal ions, typically forming stable trigonal bipyramidal complexes.[6] The addition of the isobutyl groups on each arm of Tris(isobutylaminoethyl)amine drastically increases the steric bulk around the potential coordination sphere, making it a much more demanding ligand to work with. This increased bulk is precisely why it is often chosen—to enforce specific coordination geometries or to stabilize unusual oxidation states by sterically protecting the metal center.[7]
Q4: Are there specific types of metal ions that are more challenging to coordinate with this ligand?
Yes. Smaller metal ions (e.g., first-row transition metals like Co(III), Ni(II)) and metals that prefer higher coordination numbers present a greater challenge. The ligand's bulky arms may physically prevent it from satisfying the geometric requirements of a small, crowded coordination sphere.[8] Conversely, larger metal ions with more flexible coordination geometries (e.g., lanthanides, some second and third-row transition metals) may accommodate the ligand more easily.[9]
Section 2: Troubleshooting Guide for Coordination Reactions
This section addresses specific experimental failures and provides a logical framework for overcoming them.
Issue 1: My coordination reaction is not proceeding, or the yield is extremely low.
This is the most common problem and is almost always linked to the inability to overcome the activation energy barrier imposed by steric hindrance.
Answer: A multi-faceted approach focusing on reaction kinetics and thermodynamics is required. Key parameters must be systematically optimized.
Underlying Cause: The kinetic barrier for the ligand's conformational rearrangement and subsequent binding to the metal center is too high under the current reaction conditions. The bulky isobutyl groups prevent the donor nitrogens from easily accessing the metal's coordination sites.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed coordination reaction.
Recommended Actions & Rationale:
Increase Reaction Temperature: Providing more thermal energy is the most direct way to overcome the kinetic barrier.[10] Refluxing the reaction in an appropriate solvent can provide the necessary energy for the isobutyl groups to rotate and move, allowing the nitrogen donors to approach the metal center.
Modify the Solvent System: The choice of solvent is critical as it can influence both reactant solubility and the stability of the transition state.
Coordinating Solvents (e.g., DMF, DMSO): These solvents can coordinate to the metal salt first, potentially aiding in its dissolution. However, they can also compete with the Tris(isobutylaminoethyl)amine ligand for binding sites.[11] This approach is useful if the metal salt has poor solubility.
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): In a non-coordinating solvent, the primary interaction will be between the ligand and the metal salt, which can favor the desired reaction pathway, provided the reactants are sufficiently soluble.[12]
Extend Reaction Time: Due to the high steric hindrance, these reactions are often slow.[5] It is not uncommon for these syntheses to require 24, 48, or even 72 hours at elevated temperatures to reach completion.
Issue 2: Spectroscopic analysis (NMR, Mass Spec) suggests incomplete coordination or a mixture of products.
Answer: This outcome indicates that the reaction conditions are not selective enough to favor the formation of the fully coordinated, tetradentate complex. The steric bulk may be causing the ligand to act in a bidentate or tridentate fashion.
Underlying Cause: The steric strain of forcing all four nitrogen atoms around the metal center is significant. Under suboptimal conditions, a partially coordinated complex may be the thermodynamically or kinetically favored product.
Recommended Actions & Rationale:
Re-evaluate Stoichiometry: While a 1:1 metal-to-ligand ratio is typical, using a slight excess of the ligand (e.g., 1.1 equivalents) can sometimes push the equilibrium towards the fully coordinated product. However, be aware this can complicate purification.
Change the Metal Salt (Counter-ion Effect): The counter-ion of your metal salt is not just a spectator.
Bulky, Non-Coordinating Anions (e.g., PF₆⁻, BF₄⁻, BPh₄⁻, OTf⁻): These are often the best choice. They are unlikely to compete for coordination sites on the metal, leaving them open for the bulky ligand to bind.
Small, Coordinating Anions (e.g., Cl⁻, Br⁻, OAc⁻): These can compete with the primary amine arms of your ligand, leading to mixed-ligand complexes or preventing full coordination. If you observe halide signals in your product that you don't expect, this is a likely culprit.
Counter-ion Type
Examples
Tendency to Coordinate
Recommended Use
Weakly/Non-Coordinating
PF₆⁻, BF₄⁻, BPh₄⁻, ClO₄⁻, OTf⁻
Low
Highly Recommended to maximize sites for the primary ligand.
Coordinating
Cl⁻, Br⁻, I⁻, SCN⁻, OAc⁻
High
Use with Caution. May lead to incomplete coordination or mixed-ligand species.
High-Dilution Conditions: Running the reaction at a very low concentration can sometimes favor intramolecular coordination (i.e., the binding of all four arms of a single ligand) over intermolecular interactions that could lead to polymeric or oligomeric side products.
Section 3: Detailed Experimental Protocol
Protocol: General Synthesis of a Metal-Tris(isobutylaminoethyl)amine Complex
This protocol is a general guideline and must be optimized for your specific metal and solvent system.
Reagent Preparation:
Dry all solvents using appropriate methods (e.g., molecular sieves, distillation) before use. Tris(isobutylaminoethyl)amine is hygroscopic.[2]
Ensure the metal salt is anhydrous. If it is a hydrate, it must be dried under vacuum at an elevated temperature. Water can act as a competing ligand.
Reaction Setup:
Under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous metal salt (1.0 eq) with a weakly coordinating anion (e.g., [M(OTf)₂] or [M(BF₄)₂]) to a dry reaction flask equipped with a reflux condenser and a magnetic stir bar.
Add the chosen anhydrous solvent (e.g., acetonitrile or toluene) to achieve a concentration of approximately 0.01-0.05 M.
In a separate flask, dissolve Tris(isobutylaminoethyl)amine (1.05 eq) in a small amount of the same anhydrous solvent.
Reaction Execution:
Heat the stirring solution of the metal salt to the desired reaction temperature (e.g., 80 °C or reflux).
Add the ligand solution dropwise to the heated metal salt solution over a period of 30-60 minutes. A slow addition rate is crucial to minimize the formation of side products.
Maintain the reaction at the elevated temperature for 24-48 hours. Monitor the reaction progress by a suitable method if possible (e.g., TLC, NMR of aliquots).
Workup and Isolation:
Allow the reaction mixture to cool to room temperature.
Reduce the solvent volume under reduced pressure.
The method of isolation will depend on the product's properties.
Precipitation: If the product is insoluble, it may precipitate upon cooling or partial solvent removal. Collect by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum.
Crystallization: If the product is soluble, attempt crystallization by slow evaporation or by layering a non-polar solvent onto the concentrated reaction mixture.
References
Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry.
ResearchGate. (n.d.). Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). [Link]
ACS Publications. (2022). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. [Link]
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
ACS Publications. (n.d.). Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration. [Link]
AIP Publishing. (2020). On the role of solvent in hydrophobic cavity–ligand recognition kinetics. [Link]
Royal Society of Chemistry. (2025). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. [Link]
Preprints.org. (2023). Lanthanide Complexes with Tripodal Ligands. [Link]
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]
Taylor & Francis Online. (n.d.). Tris(2-aminoethyl)amine – Knowledge and References. [Link]
Wiley Online Library. (n.d.). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. [Link]
MDPI. (n.d.). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. [Link]
National Institutes of Health. (2025). Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. [Link]
ResearchGate. (n.d.). A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. [Link]
PLOS. (2013). Roles for ordered and bulk solvent in ligand recognition and docking in two related cavities. [Link]
ChemRxiv. (n.d.). Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. [Link]
ACS Publications. (2019). Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration. [Link]
ResearchGate. (2025). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
A Comparative Guide to the Steric Effects of Isobutyl-TREN vs. Methyl-TREN in Coordination Chemistry
In the intricate world of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and properties of metal complexes. The tris(2-aminoethyl)amine (TREN) scaffold is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and properties of metal complexes. The tris(2-aminoethyl)amine (TREN) scaffold is a cornerstone tripodal ligand, valued for its ability to form stable, well-defined complexes with a variety of metal ions. Modification of the TREN backbone, particularly through N-alkylation of the primary amine groups, offers a powerful tool to modulate the steric and electronic environment around the metal center. This guide provides an in-depth comparison of the steric effects of two such modifications: the substitution of a methyl group versus an isobutyl group on the TREN framework, creating Methyl-TREN and Isobutyl-TREN, respectively.
This analysis is tailored for researchers, scientists, and drug development professionals who leverage coordination chemistry in their work. We will delve into the fundamental principles of steric hindrance, present available experimental data, and provide protocols for characterizing these effects, empowering you to make informed decisions in your ligand design and catalyst development.
The Foundational Scaffold: Understanding TREN
Tris(2-aminoethyl)amine, or TREN, is a tetradentate ligand with a tertiary amine bridgehead and three primary amine donor groups.[1] This geometry is ideal for encapsulating a metal ion in a trigonal bipyramidal or octahedral coordination environment. The predictable coordination of TREN makes it a popular starting point for developing more complex ligand systems.
The Power of Steric Hindrance: Why N-Alkylation Matters
The introduction of alkyl groups onto the primary amine nitrogens of TREN directly influences the steric bulk around the metal's coordination sphere. This steric hindrance can have profound effects on:
Coordination Geometry: Bulky substituents can distort the ideal geometry of the metal complex, leading to changes in bond angles and lengths.
Substrate Access: In catalytic applications, the steric bulk can control which substrates can approach the metal center, thereby influencing selectivity.
Reaction Rates: Increased steric hindrance can slow down reaction rates by impeding the approach of reactants.[1]
Complex Stability: The stability of the metal complex can be either enhanced or diminished by steric effects, depending on the specific metal-ligand combination.
Visualizing the Difference: Isobutyl-TREN vs. Methyl-TREN
The primary distinction between an isobutyl group and a methyl group lies in their size and branching. A methyl group (-CH₃) is small and symmetrical. In contrast, an isobutyl group (-CH₂CH(CH₃)₂) is significantly larger and introduces branching at the β-carbon. This structural difference is the origin of their distinct steric profiles.
Figure 1. Structural comparison of a metal (M) coordinated by a mono-N-Methyl-TREN and a mono-N-Isobutyl-TREN ligand.
Quantitative Comparison of Steric Effects
While direct comparative studies on Isobutyl-TREN versus Methyl-TREN are scarce in the literature, we can infer their relative steric impact from fundamental principles and data on related systems. A key metric for quantifying steric bulk is the Tolman cone angle , which measures the solid angle occupied by a ligand at the metal center. Although not specifically calculated for these TREN derivatives, it is evident that the cone angle for an isobutylamino group would be significantly larger than that of a methylamino group.
Parameter
Methyl-TREN
Isobutyl-TREN
Rationale
Cone Angle (estimated)
Smaller
Larger
The branched isobutyl group occupies a greater volume of space.
Metal-Nitrogen Bond Length
Shorter
Likely Longer
Increased steric repulsion between the isobutyl group and other ligands can lead to elongation of the M-N bond.[2]
Coordination Sphere Accessibility
More Accessible
Less Accessible
The bulky isobutyl group can shield the metal center, hindering the approach of substrates or other ligands.[3][4]
Flexibility of the Ligand Arm
More Flexible
Less Flexible
The larger isobutyl group can restrict the conformational freedom of the ethylenediamine arm to which it is attached.
Table 1. Predicted Comparison of Steric Parameters for Methyl-TREN and Isobutyl-TREN Metal Complexes.
Experimental Evidence and Supporting Data
Direct experimental data for Isobutyl-TREN complexes is limited. However, studies on other N-alkylated TREN derivatives and related systems provide valuable insights. For instance, the synthesis and X-ray crystal structure of N,N,N-Tris(2-aminoethyl)-N-methylammonium chloride trihydrochloride have been reported.[2] This provides a baseline for the structural parameters of a methylated TREN derivative.
In a broader context, research on the steric effects of N-alkyl groups on the base-induced rearrangement of arylsulphonamides demonstrates that larger, branched alkyl groups like isobutyl can significantly influence reaction pathways by preventing cyclization due to steric hindrance.[5][6] This principle is directly applicable to the coordination chemistry of TREN, where the bulky isobutyl group would be expected to have a more pronounced impact on the geometry and reactivity of the metal center compared to the smaller methyl group.
Impact on Catalysis and Drug Development
The choice between Isobutyl-TREN and Methyl-TREN as a ligand can have significant consequences in applied fields:
Catalysis: In designing catalysts for reactions such as polymerization or oxidation, the steric bulk of the ligand can be tuned to control the selectivity of the reaction. A more hindered Isobutyl-TREN ligand might favor the formation of linear products by preventing the coordination of bulkier monomers, while a less hindered Methyl-TREN might allow for the formation of branched products.
Drug Development: In the design of metal-based therapeutics, the ligand plays a crucial role in determining the stability, reactivity, and biological targeting of the drug. A bulkier ligand like Isobutyl-TREN could be used to protect the metal center from unwanted reactions in a biological environment or to create a specific binding pocket for a biological target.
Experimental Protocols for Characterizing Steric Effects
To empirically determine and compare the steric effects of Isobutyl-TREN and Methyl-TREN, the following experimental workflows are recommended:
Synthesis of N-Alkylated TREN Ligands
The synthesis of mono-N-alkylated TREN derivatives can be achieved through a controlled reaction of TREN with the corresponding alkyl halide.
Figure 2. General workflow for the synthesis of mono-N-alkylated TREN ligands.
Step-by-Step Methodology:
Dissolve TREN: Dissolve tris(2-aminoethyl)amine in a suitable aprotic solvent (e.g., acetonitrile or DMF).
Add Base: Add a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid produced during the reaction.
Controlled Addition of Alkyl Halide: Slowly add one equivalent of the alkyl halide (methyl iodide or isobutyl bromide) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to favor mono-alkylation.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification: After the reaction is complete, filter off the base and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis and Crystallization of Metal Complexes
Formation of metal complexes followed by single-crystal X-ray diffraction is the most definitive method for characterizing steric effects.
Figure 3. Workflow for the synthesis and structural characterization of metal complexes.
Step-by-Step Methodology:
Complex Formation: Dissolve the synthesized N-alkylated TREN ligand and a suitable metal salt in a 1:1 molar ratio in an appropriate solvent (e.g., methanol, ethanol, or acetonitrile).
Stirring: Stir the solution at room temperature for a specified period to ensure complete complex formation.
Crystallization: Grow single crystals of the metal complex using techniques such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling.
X-ray Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data.
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates.
Data Analysis: Analyze the resulting structure to determine key parameters such as metal-ligand bond lengths, bond angles, and the overall coordination geometry. Compare these parameters between the Methyl-TREN and Isobutyl-TREN complexes.
NMR Spectroscopy
NMR spectroscopy can provide valuable information about the solution-state structure and dynamics of the metal complexes. For paramagnetic complexes, the shifts in the NMR signals can be indicative of the coordination environment.[7][8]
Key Analyses:
¹H and ¹³C NMR: Compare the chemical shifts of the ligand protons and carbons upon coordination to the metal. Significant changes can indicate the coordination mode and potential steric strain.
Variable-Temperature NMR: Study the dynamic behavior of the complexes in solution. Steric hindrance can restrict the rotation of ligand arms, which may be observable as changes in the NMR spectra at different temperatures.
Conclusion
The choice between Isobutyl-TREN and Methyl-TREN as a ligand scaffold offers a clear trade-off in terms of steric hindrance. While Methyl-TREN provides a minimally perturbed coordination environment, Isobutyl-TREN introduces significant steric bulk that can be strategically employed to control the properties and reactivity of the resulting metal complex. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed characterization of these and other modified TREN ligands, enabling researchers to rationally design and optimize metal complexes for a wide range of applications in catalysis and medicine.
References
Chen, P., & Meyer, T. J. (2012). Strong steric hindrance effect on excited state structural dynamics of Cu(I) diimine complexes. The Journal of Physical Chemistry Letters, 3(6), 743-747. [Link]
Kim, Y., et al. (2014). A strong steric hindrance effect on ground state, excited state, and charge separated state properties of a Cu(I)-diimine complex captured by X-ray transient absorption spectroscopy. Dalton Transactions, 43(47), 17664-17673. [Link]
Adam, K. R., et al. (1987). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions, (11), 2791-2798. [Link]
Khan, M. W., & Nahar, L. A. (2020). DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. American Journal of Chemistry, 10(2), 26-32. [Link]
Google Patents. (2019). A kind of synthesis technique of tris(2-aminoethyl)amine. CN109438252B.
Javier-Jimenez, D. R., & Manke, D. R. (n.d.). An investigation of the synthesis and transmetalation chemistry of tris(aryl)tren ligands. NESACS Summer Scholar Report. [Link]
Ahmad, F., et al. (2014). A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. Journal of Chemistry, 2014, 1-9. [Link]
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
Emslie, D. J. H. (n.d.). X-Ray Structures. The Emslie Group. [Link]
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
Szorcsik, A., et al. (2004). The pH-dependence of 1 H-NMR spectra of trenpyr in the absence and in the presence of zinc(II). Inorganica Chimica Acta, 357(9), 2609-2616. [Link]
Al-Rafia, S. M. I. (n.d.). X-ray diffraction crystal structures of complexes 4 (top) and 5 (bottom). [Link]
El-Hiti, G. A., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(4), 899. [Link]
Kamal, A., et al. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Journal of Molecular Structure, 1298, 136978. [Link]
Lohmiller, T., et al. (2023). Paramagnetic NMR Shifts for Triplet Systems and Beyond with Modern Relativistic Density Functional Methods. ChemRxiv. [Link]
Das, R., et al. (2024). 3d transition metal complexes as homogeneous catalysts in N-alkylation reactions using alcohols: A recent update. Tetrahedron, 159, 134192. [Link]
Field, L. M., & Lahti, P. M. (2003). Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)-1H-1,2,4-triazole with paramagnetic transition metal dications. Inorganic Chemistry, 42(23), 7447-7454. [Link]
Google Patents. (1992). Preparation of tris(2-aminoethyl)amine. CA2009364C.
Féliz, M., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. eScholarship. [Link]
van den Heuvel, W., et al. (2024). Paramagnetic NMR Shifts of Tris-Hypersilanide Early f-Block Metal(III) Complexes. ChemRxiv. [Link]
Stability of Metal Complexes. (n.d.). LibreTexts Chemistry. [Link]
Chanda, A., et al. (2006). High-valent iron complexes with tetraamido macrocyclic ligands: structures, Mössbauer spectroscopy, and DFT calculations. Journal of Inorganic Biochemistry, 100(4), 606-619. [Link]
Rath, S. P., et al. (2005). Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). European Journal of Inorganic Chemistry, 2005(12), 2329-2336. [Link]
Slania, S. L., et al. (2024). Modeling Complex Ligands for High Oxidation State Catalysis: Titanium Hydroamination with Unsymmetrical Ligands. Organometallics, 43(8), 924-934. [Link]
Wang, Z., et al. (2024). Radical Strategy to the Boron-to-Copper Transmetalation Problem: N-Alkylation with Alkylboronic Esters. Journal of the American Chemical Society, 146(26), 17921-17930. [Link]
Saha, B., et al. (2021). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 50(34), 11848-11860. [Link]
Kayan, C., et al. (2021). Development of sterically hindered siloxide-functionalized polyoxotungstates for the complexation of 5d-metals. Dalton Transactions, 50(41), 14613-14624. [Link]
Ganesan, E., et al. (2021). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillararenes with 1,4-Dibromobutane and n-Hexane Guests. Crystals, 11(11), 1363. [Link]
El-Hiti, G. A., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate. [Link]
Tris(isobutylaminoethyl)amine vs TPMA ligand comparison
This guide provides an in-depth technical comparison between Tris(isobutylaminoethyl)amine (TiBA) and Tris(2-pyridylmethyl)amine (TPMA), tailored for application scientists and drug development professionals.[1][2] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Tris(isobutylaminoethyl)amine (TiBA) and Tris(2-pyridylmethyl)amine (TPMA), tailored for application scientists and drug development professionals.[1][2]
Executive Summary
The choice between Tris(isobutylaminoethyl)amine (TiBA) and TPMA is dictated by the target application's requirement for ligand lability versus redox stability .[1][2]
TPMA is the industry "Gold Standard" for Atom Transfer Radical Polymerization (ATRP) and stable biomimetic copper catalysis.[1][2] Its pyridyl-nitrogen donors create a rigid, highly stable Cu(I)/Cu(II) redox couple ideal for controlled radical synthesis and catalytic oxidation.[1][2]
TiBA (specifically the secondary amine variant, CAS 331465-73-7) is a specialized ligand primarily used in Metal-Organic Framework (MOF) engineering and biomedical copper release systems .[1][2] Its secondary amine structure allows for specific hydrogen-bonding interactions and controlled instability, making it ideal for biodegradable scaffolds (e.g., wound healing) but generally unsuitable for radical polymerization due to side reactions.[1][2]
Chemical Architecture & Mechanistic Foundation
Structural Comparison
Feature
TPMA (Tris(2-pyridylmethyl)amine)
TiBA (Tris(isobutylaminoethyl)amine)
CAS Number
16858-01-8
331465-73-7
Core Structure
Tripodal Pyridyl Amine
Tripodal Aliphatic Amine (Secondary)
Donor Atoms
4 Nitrogens ()
4 Nitrogens ()
Coordination Geometry
Trigonal Bipyramidal (Rigid)
Trigonal Bipyramidal (Flexible)
Steric Profile
Moderate; Pyridine rings provide planarity
High; Isobutyl tails provide bulk & hydrophobicity
Redox Potential ()
Positive shift (Stabilizes Cu(I))
Variable (Secondary amines prone to oxidation)
Mechanistic Impact on Copper Chemistry
TPMA (The Stabilizer):
TPMA acts as a "privileged ligand" for Cu(I).[1][2] The
-accepting nature of the pyridine rings stabilizes the lower oxidation state, preventing disproportionation ().[1][2] This is the critical mechanism that enables low-ppm ATRP , where the catalyst must remain active (Cu(I)) but controlled (Cu(II)).[1][2]
TiBA (The Builder):
TiBA features secondary amine arms (
).[1][2] In the presence of radicals (as in ATRP), secondary amines act as chain transfer agents or undergo oxidative degradation.[1][2] However, in MOF synthesis , these secondary amines can participate in hydrogen bonding with carboxylate linkers (e.g., 1,3,5-tricarboxybenzene), facilitating the assembly of porous networks (e.g., PCMOF variants) that degrade slowly to release therapeutic copper ions.[1][2]
Performance Analysis: Polymerization vs. Biomedical Applications
Application: Atom Transfer Radical Polymerization (ATRP)
Verdict:TPMA is superior. TiBA is not recommended.[1][2]
TPMA Performance:
TPMA allows for ICAR (Initiators for Continuous Activator Regeneration) and Photo-ATRP using ppm-levels of copper.[1][2] It yields polymers with low dispersity (
Why: The tertiary amine/pyridine skeleton is chemically inert to the radical species.[1][2]
TiBA Limitations:
The secondary amine protons in TiBA are labile.[1][2] Under ATRP conditions, they can react with the propagating radical, leading to:
Ligand Degradation: The catalyst complex falls apart, killing the reaction.[1][2]
Note: For ATRP, one would require the fully alkylated analog (
), not the commercially standard TiBA (secondary amine).[1][2]
Application: Drug Delivery & MOFs
Verdict:TiBA is superior for biodegradable scaffolds.[1][2]
TiBA Performance:
Used to synthesize Copper-MOFs (e.g., for wound healing).[1][2][3] The isobutyl groups provide a hydrophobic shield that modulates the hydrolysis rate of the MOF, allowing for a sustained release of bioactive
Mechanism:[1][2][3][4][5] The flexible amine arms allow the MOF to "breathe" or reorganize upon hydration, a feature exploited for responsive drug release.[1][2]
TPMA Performance:
TPMA forms discrete, highly stable complexes (e.g.,
).[1][2] These are often too stable to release copper ions for therapeutic effect, or they act as cytotoxic agents themselves (by generating Reactive Oxygen Species inside cells) rather than delivery vehicles.[1][2]
) to the Copper solution. Observe color change (formation of primary complex).[1][2]
Assembly: Slowly add the BTC solution to the Cu-TiBA mixture under stirring at room temperature.
Crystallization: Allow the mixture to stand undisturbed for 24–48 hours. A precipitate (MOF nanocrystals) will form.[1][2]
Purification: Centrifuge and wash with Ethanol (
) to remove unreacted ligand.
Activation: Dry under vacuum at
to remove solvent from pores.
Decision Logic & Visualization
The following diagram illustrates the decision pathway for selecting the appropriate ligand based on the research goal.
Caption: Decision matrix for ligand selection based on chemical stability requirements.
Comparative Data Summary
Property
TPMA
TiBA
Molecular Weight
Physical State
Solid (White/Off-white)
Liquid (Viscous, Yellowish)
Solubility
Soluble in MeOH, DMF, ACN
Soluble in EtOH, THF, Organics
Air Stability (Ligand)
High
Moderate (Hygroscopic)
Air Stability (Cu-Complex)
Low (Oxidizes rapidly to Cu(II))
Low
Primary Use Case
Catalysis (ATRP, Oxidation)
Materials (MOFs, Cu-Release)
Cost/Availability
Widely Available
Specialized / Custom Synthesis
References
Strem Chemicals. (n.d.).[1][2] Tris(isobutylaminoethyl)amine, min 97%.[1][2][4][6][7] Product Catalog. Retrieved from [1][2]
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1][2] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[1][2] (Seminal work on TPMA in ATRP).
Yang, J., et al. (2020).[1][2] Polymer metal-organic framework composites. U.S. Patent No.[1][2][4][6] 10,561,761.[1][2] (Describes TiBA usage in Cu-MOF wound dressings). Retrieved from
Schröder, K., et al. (2014).[1][2] Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. Macromolecules. (Comparison of TPMA derivatives).
Personal protective equipment for handling TRIS(ISOBUTYLAMINOETHYL)AMINE
This operational guide details the safety, handling, and disposal protocols for Tris(isobutylaminoethyl)amine , a specialized tripodal ligand used in coordination chemistry and catalysis.[1] Chemical Identity & Critical...
Author: BenchChem Technical Support Team. Date: February 2026
This operational guide details the safety, handling, and disposal protocols for Tris(isobutylaminoethyl)amine , a specialized tripodal ligand used in coordination chemistry and catalysis.[1]
The "Why" Behind the Protocol:
As a derivative of Tris(2-aminoethyl)amine (TREN), this compound is a polyamine.[1] Polyamines are chemically aggressive bases.[1] They do not merely irritate; they cause irreversible tissue necrosis (chemical burns) upon contact.[1] The high viscosity of this specific derivative increases the risk, as the liquid adheres to gloves and surfaces, making it difficult to wash off quickly.
Hazard Class
GHS Category
Operational Implication
Skin Corrosion
1B
Zero-Tolerance for Skin Contact. Burns may be delayed; pain may not be immediate, but tissue damage begins instantly.[1]
Eye Damage
1
Blindness Risk. Vapors can cause "halo vision" (glaucopsia); liquid contact causes permanent corneal opacity.[1]
Draw liquid slowly (viscosity requires patience to avoid cavitation bubbles).[1]
Wipe the needle with a Kimwipe dampened with weak acid (e.g., dilute acetic acid) immediately after withdrawal to neutralize residue.[1]
C. Decision Logic for Handling
Figure 1: Decision logic for selecting the appropriate handling protocol based on volume and air-sensitivity requirements.
Part 4: Emergency Response & Spill Management
Pre-requisite: Keep a "Dry Spill Kit" (Amphoteric absorbent) and a "Neutralizing Agent" (Citric acid or dilute acetic acid) readily available.[1]
Scenario: Benchtop Spill (< 50 mL)
Evacuate & Ventilate: Alert nearby personnel. Do not breathe vapors.[1][4][5][6]
PPE Upgrade: Don Silver Shield/Laminate gloves immediately.[1]
Contain: Surround the spill with absorbent pads or vermiculite.[1]
Neutralize: Gently cover the spill with Citric Acid powder or Dilute Acetic Acid (5%) .[1]
Note: This will generate heat (Exothermic neutralization). Wait for the reaction to cool.
Cleanup: Scoop the resulting sludge into a hazardous waste container labeled "Basic Organic Debris."
Decontaminate: Wash the surface with soap and water 3x to remove oily amine residue.[1]
First Aid (Self-Validating Steps)
Skin Contact: Flush with water for 15 minutes minimum .[1][5][7] Validation: Do not stop until the "soapy" feeling (saponification of skin lipids) is entirely gone.[1]
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological attention.
Strem Chemicals. (n.d.).[1] Product Data Sheet: Tris(isobutylaminoethyl)amine (CAS 331465-73-7).[1][2][3] Retrieved from (Note: Link directs to catalog search; verify CAS 331465-73-7 on landing).
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Tris(2-aminoethyl)amine (TREN) - Read-Across Proxy. Retrieved from .[1]
University of California, Berkeley. (2024). Glove Selection Guide for Aliphatic Amines. Retrieved from .[1]
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Tris(2-aminoethyl)amine (Toxicity Profile). Retrieved from .[1]